1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea
Description
1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Properties
IUPAC Name |
1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O/c1-4-15-13(19)18(3)8(2)12-16-10-6-5-9(14)7-11(10)17-12/h5-8H,4H2,1-3H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEFARADTJFVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C(C)C1=NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper chloride .
Chemical Reactions Analysis
1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has been explored for its potential in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for microbial survival or cancer cell proliferation . The exact pathways can vary depending on the specific application and target organism or cell type.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-substituted benzimidazoles: Known for their antimicrobial activity.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: These compounds exhibit antibacterial and cytotoxic activities.
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Noted for their antibacterial properties.
The uniqueness of 1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
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